molecular formula C9H9ClFNO B8067514 3-(3-Chloro-5-fluorophenoxy)azetidine

3-(3-Chloro-5-fluorophenoxy)azetidine

Cat. No.: B8067514
M. Wt: 201.62 g/mol
InChI Key: DOBHSURVTHOVTA-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a phenoxy group at the 3-position. The phenoxy group itself is further substituted with chlorine and fluorine atoms at the 3- and 5-positions, respectively. This structural motif combines the inherent ring strain of azetidine with the electronic effects of halogen substituents, making it a promising scaffold in medicinal chemistry and materials science. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, traits critical in drug discovery .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBHSURVTHOVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chloro-5-fluorophenoxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 3-(3-Chloro-5-fluorophenoxy)azetidine typically involves the nucleophilic substitution reaction of 3-chloro-5-fluorophenol with an azetidine precursor. Commonly used methods include:

  • Nucleophilic Substitution : The reaction is performed in the presence of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to yield the desired azetidine derivative.

Antimicrobial Properties

Research indicates that compounds with similar structures to 3-(3-Chloro-5-fluorophenoxy)azetidine exhibit significant antimicrobial activity. For instance, derivatives of azetidine have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

A notable area of investigation is the anticancer properties of this compound. Studies have demonstrated that azetidine derivatives can induce apoptosis in cancer cell lines, including breast and prostate cancers. The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation .

Case Study: Breast Cancer
In a study evaluating 3-chloro-azetidin-2-one derivatives, several compounds exhibited potent antiproliferative effects against MCF-7 human breast cancer cells. The results indicated that these derivatives could serve as promising candidates for further development in cancer therapy .

The biological activity of 3-(3-Chloro-5-fluorophenoxy)azetidine can be attributed to its ability to interact with various molecular targets within cells. These interactions may lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, thereby affecting cell growth and survival.
  • Receptor Modulation : It could also modulate receptor activities that are crucial for cellular communication and function .

Data Table: Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against various strains
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionModulates key pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: 3-((Hetera)cyclobutyl)azetidines

Azetidines fused with heterocyclobutane rings, such as 3-((oxa/thia)cyclobutyl)azetidines, are "stretched" analogs of piperidine, piperazine, and morpholine. These compounds exhibit reduced ring strain compared to unsubstituted azetidines but retain conformational rigidity. For example:

  • Synthetic Complexity: The synthesis of 3-((hetera)cyclobutyl)azetidines often requires multi-step cyclization, whereas halogenated phenoxy-azetidines may leverage direct functionalization via electrophilic aromatic substitution .

N-Alkylated Azetidine Derivatives

N-Alkylation of azetidine introduces alkyl chains that modulate physical properties. For instance:

  • Energetic Plasticizers: N-Alkylated azetidines (e.g., N-ethylazetidine) are investigated for their structural regularity and thermal stability in energetic materials, contrasting with the halogenated aromatic substituents in 3-(3-Chloro-5-fluorophenoxy)azetidine, which prioritize electronic tuning .

Halogen-Substituted Heterocycles

  • The electron-withdrawing effects of halogens in both compounds enhance electrophilic reactivity, but the azetidine ring in 3-(3-Chloro-5-fluorophenoxy)azetidine introduces ring strain, which is absent in benzaldehyde derivatives .
  • Trifluoromethylpyridines: 2-Chloro-5-trifluoromethylpyridine, a fluorinated heterocycle, demonstrates higher metabolic resistance than non-fluorinated analogs. However, its six-membered ring lacks the strain-driven reactivity of azetidines .

Data Tables

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Compound Core Structure Key Substituents Applications Key References
3-(3-Chloro-5-fluorophenoxy)azetidine Azetidine 3-Chloro-5-fluorophenoxy Drug discovery, materials
3-(Oxacyclobutyl)azetidine Azetidine + oxetane Oxacyclobutyl CNS drug building blocks
N-Ethylazetidine Azetidine N-Ethyl Energetic plasticizers
3-Chloro-5-fluorobenzaldehyde Benzaldehyde 3-Chloro-5-fluoro Synthetic intermediate

Table 2: Electronic Effects of Substituents

Substituent Combination Electron-Withdrawing Strength Impact on Reactivity
3-Chloro-5-fluorophenoxy High (Cl + F) Enhances electrophilic substitution
Trifluoromethyl (CF₃) Very High Increases metabolic stability
N-Alkyl Low Reduces polarity, improves stability

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